5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride
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Overview
Description
5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride is a complex organic compound with a unique structure that includes a thieno[3,2-c]pyridine core. This compound is of significant interest in medicinal chemistry due to its potential pharmacological properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride typically involves multiple steps, including cyclization and annulation reactions. One common method involves the formation of a thieno[3,2-c]pyridine ring system through intramolecular cyclization of appropriate precursors under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes that ensure high yield and purity. This often includes the use of continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride can undergo various chemical reactions, including:
Oxidation: Conversion to corresponding sulfoxides or sulfones.
Reduction: Reduction of the ketone group to an alcohol.
Substitution: Halogenation or alkylation at specific positions on the thieno[3,2-c]pyridine ring.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions often involve controlled temperatures and pH to ensure selectivity and yield .
Major Products
Scientific Research Applications
5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Investigated for its potential as a therapeutic agent in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride involves its interaction with specific molecular targets in the body. It may act on enzymes or receptors, modulating their activity and leading to therapeutic effects. The exact pathways and targets are still under investigation, but preliminary studies suggest involvement in key biochemical pathways.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other thieno[3,2-c]pyridine derivatives and related heterocyclic compounds with comparable structures and properties.
Uniqueness
What sets 5-(1-(2-Chlorophenyl)ethyl)-5,6,7,7a-tetrahydro-4H-thieno(3,2-c)pyridin-2-one hydrochloride apart is its unique combination of a thieno[3,2-c]pyridine core with a chlorophenyl group, which may confer distinct pharmacological properties and reactivity.
Properties
CAS No. |
83427-62-7 |
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Molecular Formula |
C15H17Cl2NOS |
Molecular Weight |
330.3 g/mol |
IUPAC Name |
5-[1-(2-chlorophenyl)ethyl]-4,6,7,7a-tetrahydrothieno[3,2-c]pyridin-2-one;hydrochloride |
InChI |
InChI=1S/C15H16ClNOS.ClH/c1-10(12-4-2-3-5-13(12)16)17-7-6-14-11(9-17)8-15(18)19-14;/h2-5,8,10,14H,6-7,9H2,1H3;1H |
InChI Key |
FOXXNEHCJPUSIZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C1=CC=CC=C1Cl)N2CCC3C(=CC(=O)S3)C2.Cl |
Origin of Product |
United States |
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